REACTION_CXSMILES
|
[NH:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][CH2:4][CH2:3][C:2]1=[S:12].[OH-].[K+].I[CH3:16]>CC(C)=O>[CH3:16][S:12][C:2]1[CH2:3][CH2:4][CH2:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[N:1]=1 |f:1.2|
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Name
|
|
Quantity
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36.4 g
|
Type
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reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.811 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Type
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CUSTOM
|
Details
|
The resulting yellow slurry was stirred for 5 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
the solids were collected by filtration
|
Type
|
WASH
|
Details
|
The solids were washed with acetone
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |